Cas no 1368912-77-9 (1-isocyanato-2-methoxy-4,5-dimethylbenzene)

1-isocyanato-2-methoxy-4,5-dimethylbenzene structure
1368912-77-9 structure
商品名:1-isocyanato-2-methoxy-4,5-dimethylbenzene
CAS番号:1368912-77-9
MF:C10H11NO2
メガワット:177.199842691422
CID:5830554
PubChem ID:82280566

1-isocyanato-2-methoxy-4,5-dimethylbenzene 化学的及び物理的性質

名前と識別子

    • 1-isocyanato-2-methoxy-4,5-dimethylbenzene
    • EN300-1856065
    • 1368912-77-9
    • インチ: 1S/C10H11NO2/c1-7-4-9(11-6-12)10(13-3)5-8(7)2/h4-5H,1-3H3
    • InChIKey: KVYJWJXMEJIHOP-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(=CC(C)=C(C)C=1)N=C=O

計算された属性

  • せいみつぶんしりょう: 177.078978594g/mol
  • どういたいしつりょう: 177.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1-isocyanato-2-methoxy-4,5-dimethylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1856065-10.0g
1-isocyanato-2-methoxy-4,5-dimethylbenzene
1368912-77-9
10g
$4545.0 2023-06-03
Enamine
EN300-1856065-0.1g
1-isocyanato-2-methoxy-4,5-dimethylbenzene
1368912-77-9
0.1g
$653.0 2023-09-18
Enamine
EN300-1856065-5.0g
1-isocyanato-2-methoxy-4,5-dimethylbenzene
1368912-77-9
5g
$3065.0 2023-06-03
Enamine
EN300-1856065-5g
1-isocyanato-2-methoxy-4,5-dimethylbenzene
1368912-77-9
5g
$2152.0 2023-09-18
Enamine
EN300-1856065-1g
1-isocyanato-2-methoxy-4,5-dimethylbenzene
1368912-77-9
1g
$743.0 2023-09-18
Enamine
EN300-1856065-0.5g
1-isocyanato-2-methoxy-4,5-dimethylbenzene
1368912-77-9
0.5g
$713.0 2023-09-18
Enamine
EN300-1856065-0.25g
1-isocyanato-2-methoxy-4,5-dimethylbenzene
1368912-77-9
0.25g
$683.0 2023-09-18
Enamine
EN300-1856065-2.5g
1-isocyanato-2-methoxy-4,5-dimethylbenzene
1368912-77-9
2.5g
$1454.0 2023-09-18
Enamine
EN300-1856065-1.0g
1-isocyanato-2-methoxy-4,5-dimethylbenzene
1368912-77-9
1g
$1057.0 2023-06-03
Enamine
EN300-1856065-0.05g
1-isocyanato-2-methoxy-4,5-dimethylbenzene
1368912-77-9
0.05g
$624.0 2023-09-18

1-isocyanato-2-methoxy-4,5-dimethylbenzene 関連文献

1-isocyanato-2-methoxy-4,5-dimethylbenzeneに関する追加情報

Professional Introduction to 1-isocyanato-2-methoxy-4,5-dimethylbenzene (CAS No. 1368912-77-9)

1-isocyanato-2-methoxy-4,5-dimethylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1368912-77-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of isocyanates, which are known for their versatile reactivity and utility in synthesizing polymers, pharmaceuticals, and agrochemicals. The presence of both methoxy and dimethyl substituents on the benzene ring introduces unique electronic and steric properties, making it a valuable intermediate in organic synthesis.

The structure of 1-isocyanato-2-methoxy-4,5-dimethylbenzene consists of a benzene core substituted with an isocyanate group at the 1-position, a methoxy group at the 2-position, and two methyl groups at the 4- and 5-positions. This arrangement imparts a balance of polarity and lipophilicity, which is crucial for its applications in drug design and material science. The isocyanate functional group (-NCO) is highly reactive and can undergo a variety of chemical transformations, including condensation reactions with alcohols to form ureas, reactions with amines to form carbamates, and polymerization to form polyurethanes.

In recent years, 1-isocyanato-2-methoxy-4,5-dimethylbenzene has been explored for its potential in pharmaceutical applications. The compound's ability to participate in condensation reactions with bioactive molecules has made it a candidate for synthesizing novel therapeutic agents. For instance, researchers have investigated its use in generating urea derivatives that exhibit antimicrobial and anti-inflammatory properties. These derivatives have shown promise in preclinical studies as potential treatments for various infectious diseases and inflammatory conditions.

Additionally, the methoxy and dimethyl groups in 1-isocyanato-2-methoxy-4,5-dimethylbenzene contribute to its role as a building block in polymer chemistry. The compound's reactivity with polyols has been studied for the development of advanced polyurethane materials. These materials exhibit enhanced mechanical strength, thermal stability, and biodegradability, making them suitable for applications in coatings, adhesives, and biomedical devices. Recent advancements in green chemistry have prompted researchers to explore eco-friendly synthetic routes for producing 1-isocyanato-2-methoxy-4,5-dimethylbenzene, ensuring minimal environmental impact while maintaining high yields and purity.

The pharmaceutical industry has also shown interest in 1-isocyanato-2-methoxy-4,5-dimethylbenzene due to its potential as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often targeted in the treatment of cancers and other chronic diseases. By modifying the structure of 1-isocyanato-2-methoxy-4,5-dimethylbenzene, scientists have synthesized analogs that can selectively inhibit specific kinases without affecting others. This targeted inhibition has been observed to reduce side effects associated with traditional kinase inhibitors.

In material science, 1-isocyanato-2-methoxy-4,5-dimethylbenzene has been utilized in the development of novel liquid crystals and organic semiconductors. The compound's rigid aromatic structure and functional groups allow it to self-assemble into ordered arrays, which are essential for applications in display technologies and electronic devices. Researchers have reported significant improvements in the performance of organic light-emitting diodes (OLEDs) by incorporating derivatives of 1-isocyanato-2-methoxy-4,5-dimethylbenzene into their emissive layers.

The synthesis of 1-isocyanato-2-methoxy-4,5-dimethylbenzene typically involves the reaction of 2-methoxy-4,5-dimethylphenol with phosgene or diphenylcarbodiimide under controlled conditions. However, due to the toxicity concerns associated with phosgene, alternative methods such as catalytic carbonylation have been explored. These methods offer safer alternatives while maintaining high reaction efficiency. Recent studies have demonstrated that transition metal catalysts can facilitate the formation of the isocyanate group without generating harmful byproducts.

The reactivity of 1-isocyanato-2-methoxy-4,5-dimethylbenzene also makes it a valuable tool in cross-coupling reactions. For example, palladium-catalyzed coupling reactions with aryl halides have been used to extend its molecular framework into more complex structures. These extended scaffolds have been investigated for their potential as scaffolds for drug discovery programs.

As research continues to evolve,the applications of 1-isocyanato-2-methoxy-4,5-dimethylbenzene are expected to expand further。 Innovations in synthetic methodologies will continue to drive its use in pharmaceuticals,materials science,and beyond。 The compound's unique structural features provide a rich platform for designing novel molecules with tailored properties,ensuring its continued relevance in scientific endeavors。

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